molecular formula C12H13ClF3NO B13471902 rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride

rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13471902
M. Wt: 279.68 g/mol
InChI Key: KMBPODSHUGQJSC-CPWVZUBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure with a trifluoromethoxyphenyl group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Properties

Molecular Formula

C12H13ClF3NO

Molecular Weight

279.68 g/mol

IUPAC Name

(1S,2R,5R)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-9-3-1-7(2-4-9)11-10-5-8(10)6-16-11;/h1-4,8,10-11,16H,5-6H2;1H/t8-,10-,11-;/m0./s1

InChI Key

KMBPODSHUGQJSC-CPWVZUBPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H](NC2)C3=CC=C(C=C3)OC(F)(F)F.Cl

Canonical SMILES

C1C2C1C(NC2)C3=CC=C(C=C3)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the trifluoromethoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
  • rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane hydrochloride

Uniqueness

rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of the trifluoromethoxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is part of a class of bicyclic amines that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 251.25 g/mol
  • CAS Number : Not specified
  • Structure : The compound features a bicyclic structure with a trifluoromethoxy substituent, which may influence its biological activity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been studied as a selective inhibitor of biogenic amine uptake, including serotonin, norepinephrine, and dopamine. This inhibition is crucial for its potential application in treating obesity and mood disorders.

Pharmacological Effects

  • Anti-obesity Effects :
    • In rodent models of diet-induced obesity (DIO), the compound has demonstrated significant weight reduction and decreased adipose tissue mass. DOV 21947 (a related compound) showed a reduction in body weight due to decreased food intake and specific loss of white adipose tissue depots .
    • The compound's mechanism involves the inhibition of norepinephrine and serotonin uptake, which can lead to increased energy expenditure and reduced appetite.
  • Potential Neuroprotective Effects :
    • Research indicates that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter levels in the brain, potentially benefiting conditions like depression and anxiety .

Comparative Biological Activity

Compound NameBiological ActivityReference
DOV 21947Triple uptake inhibitor; reduces body weight in DIO models
This compoundPotential anti-obesity effects; neurotransmitter modulation

Study on DOV 21947

A significant study investigated the effects of DOV 21947 on body weight management in DIO rats. The results indicated:

  • A marked decrease in body weight after 24 days of treatment.
  • A reduction in retroperitoneal and mesenteric fat deposits.
  • No significant adverse effects on motor activity or cardiovascular parameters were observed during the study .

Neurotransmitter Interaction Study

Another study examined the interaction of similar azabicyclo compounds with neurotransmitter receptors:

  • These compounds displayed varying affinities for P2Y14 receptors, suggesting potential therapeutic applications in modulating pain and inflammation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.